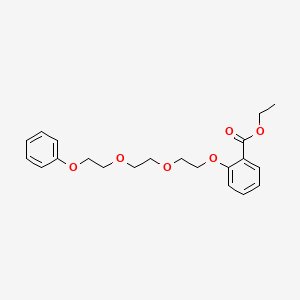
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate is an organic compound with the molecular formula C21H26O6. It is a benzoate ester derivative, characterized by the presence of multiple ethoxy groups and a phenoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of 2-phenoxyethanol with ethylene oxide in the presence of a base to form 2-(2-phenoxyethoxy)ethanol.
Step 2: Further reaction with ethylene oxide to extend the ethoxy chain, forming 2-(2-(2-phenoxyethoxy)ethoxy)ethanol.
Step 3: Continued reaction with ethylene oxide to produce 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)ethanol.
Step 4: Esterification of the resulting alcohol with ethyl benzoate in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-phenoxyethoxy)ethanol: A precursor in the synthesis of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate.
2-[2-(2-methoxyethoxy)ethoxy]ethanol: A compound with similar ethoxy chain structure but different functional groups.
Octaethylene glycol: Another compound with multiple ethoxy groups but lacking the phenoxy and benzoate moieties.
Uniqueness
This compound is unique due to its combination of ethoxy chains and a phenoxy group attached to a benzoate ester. This structure imparts specific chemical and physical properties, making it suitable for various applications in synthesis and research .
Properties
Molecular Formula |
C21H26O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C21H26O6/c1-2-25-21(22)19-10-6-7-11-20(19)27-17-15-24-13-12-23-14-16-26-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
InChI Key |
FBKGZUYLOKLNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCOCCOCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
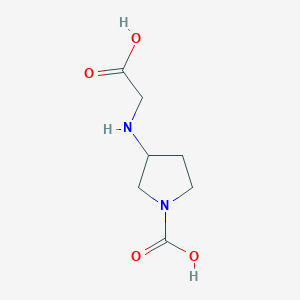
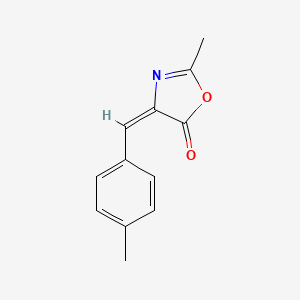
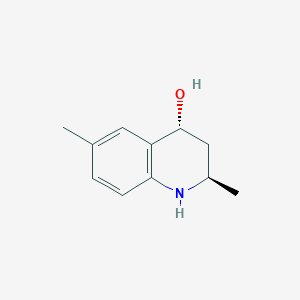

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)

![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
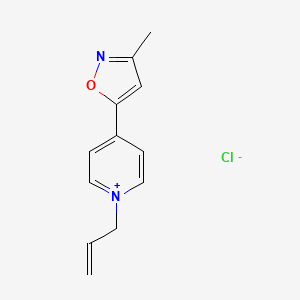
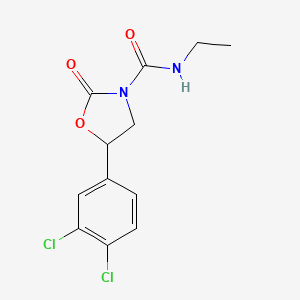
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)



